2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one
Overview
Description
2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl group, a methylamino group, and a methylpyridinyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amination: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-5-(amino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one
- 2-(2-Chlorophenyl)-5-(methylamino)-4-(pyridin-2-yl)furan-3(2H)-one
- 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-3-yl)furan-3(2H)-one
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
187591-86-2 |
---|---|
Molecular Formula |
C17H15ClN2O2 |
Molecular Weight |
314.769 |
IUPAC Name |
2-(2-chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-10-7-8-20-13(9-10)14-15(21)16(22-17(14)19-2)11-5-3-4-6-12(11)18/h3-9,16,19H,1-2H3 |
InChI Key |
HOXUGHDDNZEASF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C2=C(OC(C2=O)C3=CC=CC=C3Cl)NC |
Synonyms |
3(2H)-Furanone, 2-(2-chlorophenyl)-5-(methylamino)-4-(4-methyl-2-pyridinyl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.